molecular formula C12H9N3OS2 B5049773 N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5049773
M. Wt: 275.4 g/mol
InChI Key: ZQWNKFIGHYGYBM-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. It plays a crucial role in regulating carbohydrate metabolism and maintaining glucose homeostasis.

Mode of Action

It is believed to interact with its target, glucokinase, and modulate its activity . The interaction could lead to changes in the enzyme’s conformation, altering its ability to catalyze the conversion of glucose to glucose-6-phosphate.

Biochemical Pathways

The compound’s interaction with Glucokinase affects the glycolysis pathway, a critical biochemical pathway for energy production. By modulating Glucokinase activity, it can influence the rate of glucose metabolism, impacting energy production and glucose levels in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with Glucokinase and the subsequent changes in the glycolysis pathway. It could potentially influence glucose metabolism and energy production at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Benzothiazole Ring: The benzothiazole ring is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the thiazole and benzothiazole rings. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution often requires catalysts like Lewis acids (e.g., AlCl₃) and appropriate solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. Compounds containing thiazole and benzothiazole rings have shown activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to determine the specific biological targets and efficacy of this compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its application in the production of dyes, pigments, and polymers is also being investigated.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Benzimidazole: Exhibits a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of both thiazole and benzothiazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-5-17-12(14-7)15-11(16)8-2-3-9-10(4-8)18-6-13-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNKFIGHYGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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